molecular formula C6H14ClNO2 B1437227 O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride CAS No. 851074-40-3

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

Cat. No. B1437227
CAS RN: 851074-40-3
M. Wt: 167.63 g/mol
InChI Key: CWIOQGVXNNMFJC-UHFFFAOYSA-N
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Description

“O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 851074-40-3. It has a molecular weight of 167.64 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is represented by the linear formula: C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H .


Physical And Chemical Properties Analysis

“O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” is a solid substance . and is stored under normal temperature .

Scientific Research Applications

Organometallic Chemistry

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride plays a role in the formation of complex organometallic compounds. Schmatz et al. (2003) described the synthesis and rearrangement reactions of bis(organosilyl)(organostannyl)hydroxylamines, revealing the compound's utility in creating structurally complex molecules with potential applications in materials science and catalysis (Schmatz et al., 2003).

Polymer Science

In polymer science, Dugheri et al. (2017) explored the use of similar hydroxylamine derivatives as polymerization inhibitors and promoters in unsaturated polyester resins. This research underscores the compound's importance in controlling polymerization processes, which is crucial for manufacturing materials with desired properties (Dugheri et al., 2017).

Safety and Hazards

The safety information for “O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride” indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(tert-butylamino) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOQGVXNNMFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659821
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

CAS RN

851074-40-3
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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